molecular formula C26H29NO3 B2821538 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]cyclohexanecarboxamide CAS No. 923201-82-5

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]cyclohexanecarboxamide

Cat. No. B2821538
CAS RN: 923201-82-5
M. Wt: 403.522
InChI Key: FYJDPXVLYWXSCK-UHFFFAOYSA-N
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Description

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]cyclohexanecarboxamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling pathway. TLR4 plays a crucial role in the innate immune response to bacterial lipopolysaccharides (LPS) and other pathogen-associated molecular patterns (PAMPs). TLR4 activation triggers a cascade of downstream signaling events, leading to the production of pro-inflammatory cytokines and chemokines. TLR4 signaling is also implicated in the pathogenesis of several inflammatory and autoimmune diseases. Therefore, TAK-242 has attracted considerable attention as a potential therapeutic agent for these conditions.

Scientific Research Applications

Synthesis and Characterization

Compounds similar to N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]cyclohexanecarboxamide have been extensively studied for their synthesis and structural characterization. For example, the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which are structurally related, have been described. These compounds were synthesized and characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. The crystal structure of one such compound, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was determined, revealing a chair conformation of the cyclohexane ring and stabilization by an intramolecular hydrogen bond (Özer et al., 2009).

Applications in Material Science

Research on similar compounds has shown potential applications in material science, particularly in the development of new polymers. For instance, the synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol have been explored. These polyamides exhibited high thermal stability, good solubility in various solvents, and could form transparent, flexible films, indicating their potential for advanced material applications (Hsiao et al., 2000).

Pharmaceutical Applications

The synthesis of 4H-chromene derivatives, structurally related to the compound of interest, has been investigated for their potential biological activities, including antioxidant and antibacterial properties. One study described the synthesis of 4-(1H-indol-3-yl)-2-methyl-N-phenyl-4H-chromene-3-carboxamide derivatives, which showed good antioxidant activity and antibacterial effects against various bacterial strains, highlighting their pharmaceutical application potential (Subbareddy & Sumathi, 2017).

Advanced Synthetic Applications

The versatility of similar compounds in synthetic organic chemistry has also been demonstrated, such as in the development of novel synthetic methodologies. For example, N-tert-butanesulfinyl imines have been used as intermediates for the asymmetric synthesis of amines, showcasing the utility of related structures in facilitating complex synthetic transformations with high enantioselectivity (Ellman et al., 2002).

properties

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO3/c1-26(2,3)19-11-9-17(10-12-19)23-16-22(28)21-14-13-20(15-24(21)30-23)27-25(29)18-7-5-4-6-8-18/h9-16,18H,4-8H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJDPXVLYWXSCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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